molecular formula C15H12ClN3O3S2 B11768322 N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide

Cat. No.: B11768322
M. Wt: 381.9 g/mol
InChI Key: UYAPOZGLEQVWRA-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves the following steps:

    Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents.

    Introduction of Mercapto Group: The mercapto group can be introduced by the reaction of the oxadiazole derivative with thiol-containing reagents.

    Sulfonamide Formation: The final step involves the reaction of the oxadiazole derivative with a sulfonyl chloride to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the activity of enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections.

Uniqueness

N-(2-Chlorobenzyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to the presence of the 1,3,4-oxadiazole ring and the mercapto group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C15H12ClN3O3S2

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C15H12ClN3O3S2/c16-13-4-2-1-3-11(13)9-17-24(20,21)12-7-5-10(6-8-12)14-18-19-15(23)22-14/h1-8,17H,9H2,(H,19,23)

InChI Key

UYAPOZGLEQVWRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3)Cl

Origin of Product

United States

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